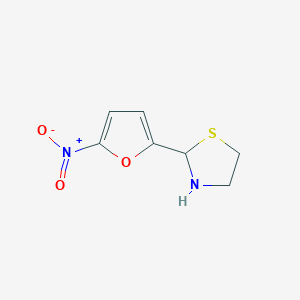

2-(5-Nitrofuran-2-yl)thiazolidine

Description

Properties

Molecular Formula |

C7H8N2O3S |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

2-(5-nitrofuran-2-yl)-1,3-thiazolidine |

InChI |

InChI=1S/C7H8N2O3S/c10-9(11)6-2-1-5(12-6)7-8-3-4-13-7/h1-2,7-8H,3-4H2 |

InChI Key |

ZXHOUAGCSDRRFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 2 5 Nitrofuran 2 Yl Thiazolidine and Its Derivatives

General Synthetic Pathways for Thiazolidine (B150603) Ring Formation

The construction of the thiazolidine ring is a fundamental step in the synthesis of the target compound and its analogues. This heterocyclic system is typically assembled through cyclocondensation reactions, which involve the formation of two new bonds to create the ring.

Cyclocondensation Reactions

One of the most prevalent methods for synthesizing the thiazolidine core is the multicomponent condensation reaction. This approach involves reacting an amine, an aldehyde or ketone, and a sulfur-containing compound, typically thioglycolic acid (mercaptoacetic acid). In the context of the target scaffold, an amino-functionalized nitrofuran precursor could react with a suitable aldehyde and thioglycolic acid. The reaction proceeds through the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic attack of the thiol from thioglycolic acid onto the imine carbon. A final intramolecular cyclization via condensation then yields the thiazolidin-4-one ring. Various catalysts, including ammonium (B1175870) persulfate under solvent-free conditions, have been employed to facilitate this reaction, offering benefits such as high yields and improved atom economy. nih.gov

Another significant cyclocondensation pathway involves the reaction of thiosemicarbazones with α-haloenoic esters or similar reagents. For instance, thiosemicarbazones derived from aromatic aldehydes can undergo cyclization with reagents like methyl 2-chloroacetate to form thiazolidin-4-one rings. mdpi.com This method is particularly relevant for building the specific thiazolidinone structure found in many derivatives of the title compound.

Reactions Involving Thioamides and Halogenated Carboxylic Acids

A classic and direct route to thiazolidin-4-ones involves the reaction between a thioamide or a related structure like thiourea (B124793) and an α-halogenated carboxylic acid or its ester. nih.gov For example, a common synthesis involves the reaction of a thiosemicarbazone with chloroacetic acid in the presence of a weak base, such as anhydrous sodium acetate. nih.govnih.govresearchgate.net The base facilitates the deprotonation of the thiol tautomer of the thiosemicarbazone, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. An subsequent intramolecular condensation reaction leads to the formation of the thiazolidin-4-one ring. This method is frequently used to build the thiazolidinone ring onto a pre-existing molecular fragment.

A variation of this approach uses chloroacetyl chloride and ammonium thiocyanate. This combination can be used to build a 2-iminothiazolidin-4-one ring onto a primary amine. nih.gov

Approaches for Introducing the 5-Nitrofuran Moiety

The incorporation of the 5-nitrofuran group is a defining feature of the target compound. This can be achieved either by starting with a nitrofuran-containing building block or by attaching the nitrofuran moiety to a pre-formed thiazolidine ring.

Condensation with 5-Nitrofuran-2-carbaldehyde Derivatives

The most direct method for introducing the 5-nitrofuran moiety is to use 5-nitrofuran-2-carbaldehyde as a primary starting material. This aldehyde can react with a compound containing a primary amine, such as thiosemicarbazide, to form a thiosemicarbazone. This reaction is typically carried out in refluxing ethanol (B145695) with an acid catalyst. nih.gov The resulting 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide serves as a key intermediate. From this intermediate, the thiazolidine ring can be constructed using methods described in section 2.1. For example, it can be cyclized with chloroacetic acid or its derivatives to yield the desired 2-(5-nitrofuran-2-yl)thiazolidine scaffold. nih.govnih.govresearchgate.net

This strategy ensures the correct placement of the nitrofuran group at the 2-position of the thiazolidine ring from the outset of the synthetic sequence.

Coupling Reactions Involving Nitrofuran-Substituted Precursors

While less commonly reported for this specific scaffold, modern cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bond between a nitrofuran ring and a thiazolidine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly suitable for this purpose. wikipedia.orgyoutube.com

In a hypothetical Suzuki coupling approach, a 5-halonitrofuran (e.g., 2-bromo-5-nitrofuran) could be coupled with a thiazolidine derivative bearing a boronic acid or boronate ester at the 2-position. Conversely, a 2-halothiazolidine could be coupled with 5-nitrofuran-2-boronic acid. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as sodium carbonate or potassium phosphate), and an appropriate solvent system. libretexts.orgmdpi.com This method offers the advantage of connecting pre-synthesized and functionalized heterocyclic fragments in the later stages of a synthesis, which can be beneficial for creating a diverse library of compounds. The extensive use of Suzuki coupling for linking various heteroaryl systems underscores its feasibility for this application. e3s-conferences.orgresearchgate.netnih.gov

Derivatization at Various Positions of the 2-(5-Nitrofuran-2-yl)thiazolidine Scaffold

Once the core 2-(5-nitrofuran-2-yl)thiazolidine structure is assembled, it can be further modified at several positions to explore structure-activity relationships. The most commonly targeted positions for derivatization are the C-5 methylene (B1212753) group and the N-3 nitrogen atom of the thiazolidine ring.

The C-5 position of the thiazolidin-4-one ring is particularly reactive due to its acidic methylene protons, which are flanked by a carbonyl group and a sulfur atom. This reactivity is widely exploited in Knoevenagel condensation reactions. The thiazolidinone core can be reacted with a variety of aromatic or heteroaromatic aldehydes in the presence of a base catalyst (like piperidine (B6355638) or sodium acetate) in a suitable solvent such as acetic acid. mdpi.comnih.govnih.govresearchgate.net This reaction introduces an arylidene or heteroarylidene substituent at the C-5 position, creating a diverse range of derivatives.

The N-3 position of the thiazolidine ring is a secondary amine and can be functionalized through various reactions. One common method is the Mannich reaction, which involves the aminomethylation of the N-H bond. nih.govwikipedia.org This reaction is typically performed by treating the N-unsubstituted thiazolidinone with formaldehyde (B43269) and a primary or secondary amine. istanbul.edu.tr This introduces an aminomethyl group at the N-3 position, providing a handle for further structural elaboration. N-alkylation can also be achieved using alkyl halides in the presence of a base.

The following table summarizes the key reactions for derivatization:

| Reaction Type | Position | Reagents | Product Feature |

| Knoevenagel Condensation | C-5 | Aromatic/Heteroaromatic Aldehyde, Base (e.g., Piperidine) | 5-Arylidene substituent |

| Mannich Reaction | N-3 | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-Aminomethyl substituent |

These derivatization strategies allow for the fine-tuning of the molecule's properties by introducing a wide array of functional groups at different positions on the thiazolidine scaffold.

Modification of the Thiazolidine Nitrogen (N-3)

The secondary amine at the N-3 position of the thiazolidine ring is a common site for derivatization. This nucleophilic nitrogen can readily react with various electrophiles to yield N-substituted derivatives.

One prominent strategy involves the N-acylation of the thiazolidine ring. For instance, reaction with chloroacetyl chloride in a suitable solvent can introduce an N-chloroacetyl group. This reactive intermediate can be further functionalized. A study details the synthesis of 1,3-thiazolidin-4-ones where an aromatic amine is first reacted with chloroacetyl chloride to form a 2-chloro-N-arylacetamide intermediate, which is then used to build the thiazolidinone structure. nih.gov

Another key modification is the formation of N-Mannich bases . While not directly reported for 2-(5-nitrofuran-2-yl)thiazolidine in the provided context, the synthesis of Mannich bases is a general and powerful method for modifying similar heterocyclic structures.

Furthermore, N-alkylation reactions can introduce various alkyl or aryl-alkyl groups at the N-3 position. For example, reacting the parent thiazolidine with ethyl chloroacetate (B1199739) can yield an N-carboethoxymethyl derivative. nih.gov These reactions expand the structural diversity and allow for the modulation of the compound's physicochemical properties.

A recent study describes the synthesis of a series of 3,5-disubstituted-thiazolidine-2,4-diones. nih.gov In this work, the N-3 position of a thiazolidine-2,4-dione precursor was substituted by reacting its potassium salt with various 2-chloro-N-arylacetamides in boiling DMF. nih.gov This highlights a versatile method for introducing complex amide functionalities at the nitrogen atom.

Table 1: Examples of N-3 Substituted Thiazolidine-2,4-dione Derivatives

| Entry | N-3 Substituent | Reagents | Reference |

|---|---|---|---|

| 1 | -CH₂CONH-Aryl | Potassium salt of thiazolidine-2,4-dione, 2-chloro-N-arylacetamides | nih.gov |

Substitution at the Thiazolidine Carbon (C-5)

The C-5 position of the thiazolidine ring, particularly in related thiazolidinone systems, is an active methylene group and a prime site for substitution. nih.gov The most common method for introducing substituents at this position is the Knoevenagel condensation . nih.govbiointerfaceresearch.com

This reaction involves the condensation of an active methylene compound (like a thiazolidinone) with an aldehyde or ketone in the presence of a basic catalyst such as piperidine or piperidinium (B107235) acetate. nih.govnih.gov This leads to the formation of 5-arylidene or 5-alkylidene derivatives. A wide variety of aromatic and heteroaromatic aldehydes can be used in this reaction, allowing for the synthesis of a large number of derivatives. nih.govbiointerfaceresearch.comnih.gov For example, a study reported the synthesis of 5-arylidene-thiazolidine-2,4-diones by reacting thiazolidine-2,4-dione with various aromatic aldehydes in refluxing ethanol with piperidine as a catalyst. nih.gov

Another approach involves azo coupling reactions . The active methylene group at the C-5 position can react with diazonium salts to yield 5-[aryl-hydrazono]-thiazolidinone derivatives. biointerfaceresearch.com This strategy introduces an azo linkage, which can be a key structural feature for biological activity.

Furthermore, nitrosation at the C-5 position has been achieved by reacting the thiazolidinone core with nitric acid, generated in situ from sodium nitrite (B80452) and hydrochloric acid, to produce a 5-oxime derivative. biointerfaceresearch.com

Table 2: Examples of C-5 Substituted Thiazolidinone Derivatives

| Entry | C-5 Substituent | Reaction Type | Reagents | Reference |

|---|---|---|---|---|

| 1 | 5-Benzylidene | Knoevenagel Condensation | Benzaldehyde, Piperidine | nih.govbiointerfaceresearch.com |

| 2 | 5-(2-Nitro-benzylidene) | Knoevenagel Condensation | 2-Nitrobenzaldehyde, Piperidine | biointerfaceresearch.com |

| 3 | 5-(Aryl-hydrazono) | Azo Coupling | Aryl diazonium salt | biointerfaceresearch.com |

Structural Elaboration of the Nitrofuran Ring

The 5-nitrofuran moiety is a well-established pharmacophore, and its modification is less common than derivatization of the thiazolidine ring. nih.gov The nitro group is crucial for the mechanism of action of many nitrofuran compounds, which often involves its enzymatic reduction within target cells to reactive species. nih.govpsu.edu

Green Chemistry Approaches in Thiazolidinone Synthesis Relevant to Nitrofuran Analogues

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including thiazolidinones. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govrsc.org

Microwave-assisted synthesis has emerged as a powerful tool. nih.govjocpr.comccsenet.orgsemanticscholar.org Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times and higher product yields compared to conventional heating methods. nih.govsemanticscholar.org This technique has been successfully used for the three-component reaction of an amine, an aldehyde, and thioglycolic acid to form the thiazolidinone ring. jocpr.comccsenet.org The efficiency of microwave-assisted synthesis makes it a highly attractive method for generating libraries of nitrofuran-thiazolidinone analogues. nih.govrsc.org

Solvent-free reactions represent another key green chemistry approach. nih.govnih.gov Performing reactions under solvent-free conditions, sometimes with a catalyst, minimizes waste and simplifies product purification. A one-pot, solvent-free synthesis of 1,3-thiazolidin-4-ones has been reported using ammonium persulfate as an economical catalyst at 90 °C. nih.gov Such protocols are environmentally benign and economically advantageous.

Other green techniques applicable to this area include the use of ultrasound irradiation and alternative, less hazardous reaction media. rsc.orgnih.gov These sustainable methods are crucial for the modern synthesis of pharmacologically relevant molecules. rsc.org

Characterization Methodologies for Synthesized Compounds (General Spectroscopic Techniques)

The structural elucidation of newly synthesized 2-(5-nitrofuran-2-yl)thiazolidine derivatives relies on a combination of standard spectroscopic techniques. jocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. For this class of compounds, characteristic absorption bands would include those for the N-H group (around 3100-3300 cm⁻¹), the asymmetric and symmetric stretching of the nitro (NO₂) group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), and the C=O stretch in thiazolidinone derivatives (around 1700-1780 cm⁻¹). medipol.edu.trsemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides detailed information about the number and environment of protons in the molecule. For 2-(5-nitrofuran-2-yl)thiazolidine derivatives, one would expect to see signals for the protons on the furan (B31954) ring, the thiazolidine ring (often showing complex splitting patterns), and any substituents introduced during synthesis. medipol.edu.trjocpr.com For example, the protons of the -CH₂S- group in the thiazolidinone ring typically appear at around 4.90 ppm. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to get information about its fragmentation pattern. The molecular ion peak ([M]⁺) confirms the expected molecular formula. jocpr.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.gov

By combining the data from these spectroscopic methods, researchers can unambiguously confirm the structure and purity of the synthesized 2-(5-nitrofuran-2-yl)thiazolidine derivatives.

Structure Activity Relationship Sar and Computational Studies

Influence of Nitrofuran Ring Substitution on Biological Activity

The 5-nitrofuran moiety is a well-established pharmacophore crucial for the antimicrobial activity of this class of compounds. nih.govmdpi.com Its primary role is associated with the nitro group at the C-5 position. This group acts as a bio-reductive activation site. nih.gov Within bacterial cells, particularly under anaerobic and aerobic conditions, nitroreductase enzymes reduce the 5-nitro group. This process generates highly reactive cytotoxic intermediates, such as nitro radical anions. nih.gov These reactive species are believed to interfere with multiple bacterial pathways by causing damage to essential macromolecules, including DNA and proteins, ultimately leading to cell death. nih.gov

While the 5-nitro group is considered essential, the influence of other substituents on the furan (B31954) ring is less documented in the context of thiazolidine (B150603) hybrids. However, studies on related hybrid molecules, where a second nitro group is introduced elsewhere (e.g., on a phenyl or thienyl substituent), have shown that this addition often leads to a significant decrease in antibacterial potency. researchgate.net This suggests that the specific placement and electronic nature of the nitro group on the furan ring are critical and that additional strong electron-withdrawing groups elsewhere in the molecule may be detrimental to activity.

Impact of Thiazolidine Ring Substitutions (e.g., C-2, N-3, C-5) on Biological Activity

The thiazolidine ring, particularly when oxidized to a thiazolidin-4-one, is a versatile scaffold that allows for substitutions at several positions, significantly influencing biological activity. nih.gov The majority of research has focused on creating hybrid molecules where a thiazolidin-4-one ring is linked to the nitrofuran moiety, often via a thiadiazole bridge. In these derivatives, the C-5 position of the thiazolidin-4-one ring has been the primary site for modification.

The introduction of an arylidene or heteroarylidene group at the C-5 position has been a key strategy. A landmark study synthesized a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives with various substitutions at this site and evaluated their antibacterial activity. nih.govresearchgate.net

Key findings include:

Heteroaryl Substituents: The attachment of a 2-furyl ring at the C-5 position resulted in compounds with excellent activity against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Aryl Substituents: An unsubstituted phenyl ring or a 2-thienyl moiety at C-5 also conferred very high activity, though slightly less than the 2-furyl group. nih.govresearchgate.net

Other Heterocycles: In contrast, the introduction of a 3-pyridyl group at the same position had a deteriorative effect on antibacterial activity. researchgate.net

Information regarding substitutions at the C-2 and N-3 positions of the parent thiazolidine ring is scarce. In the most studied hybrid structures, these positions are integral to the core linkage. For instance, the C-2 position is often an imino-substituted carbon, and the N-3 nitrogen is part of the thiazolidinone ring, making direct substitution analysis difficult. nih.gov However, the C-2 carbon of the parent 2-(5-nitrofuran-2-yl)thiazolidine is a chiral center, suggesting that stereochemistry at this position could be a critical, yet unexplored, factor in its biological activity.

Table 1: Effect of C-5 Substitution on Antibacterial Activity (MIC in µg/mL)

This table is based on data for 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)-5-(substituted)thiazolidin-4-one derivatives.

| Substituent at C-5 | S. aureus | MRSA | B. subtilis | B. cereus |

| 2-furyl | 0.01 | 1.56 | 0.097 | 0.097 |

| Phenyl | 0.02 | 3.125 | 0.78 | 0.39 |

| 2-thienyl | 0.097 | 3.125 | 0.78 | 0.39 |

| 3-pyridyl | 3.125 | 50 | 25 | 12.5 |

| 5-nitro-2-furyl | 0.04 | 1.56 | 0.39 | 0.39 |

| Data sourced from Tabei et al., BMC Chemistry, 2022. researchgate.net |

Role of Linker Moieties and Hybrid Structures (e.g., thiadiazole, furan, thiazolidinone, quinoline)

Molecular hybridization is a prominent strategy to enhance the biological profile of the 2-(5-nitrofuran-2-yl)thiazolidine scaffold. This involves covalently linking it with other pharmacologically active heterocyclic rings.

Thiadiazole and Thiazolidinone: A highly successful approach involves incorporating a 1,3,4-thiadiazole (B1197879) ring as a linker between the 5-nitrofuran moiety and a 4-thiazolidinone (B1220212) ring. nih.gov The resulting nitrofuran-thiadiazole-thiazolidinone hybrids are potent antibacterial agents. nih.govresearchgate.net The 1,3,4-thiadiazole ring is noted for its mesoionic character, which can improve cell permeability, and its ability to interact with biomolecules. nih.gov The 4-thiazolidinone core is a recognized pharmacophore that can inhibit MurB, an essential enzyme in the bacterial peptidoglycan synthesis pathway. nih.gov

Furan and Thiophene (B33073): As mentioned previously, incorporating furan or thiophene rings as substituents on the thiazolidinone C-5 position leads to compounds with excellent antibacterial activity. researchgate.net This highlights the utility of these five-membered heterocycles in optimizing the structure.

Quinoline (B57606): While not directly studied in combination with the 2-(5-nitrofuran-2-yl)thiazolidine core, quinoline is another important heterocycle in medicinal chemistry. Hybrid molecules combining quinoline with thiazolidin-4-ones or triazoles have been synthesized and shown to possess significant antimicrobial and anticancer properties. nih.govnih.gov This suggests that creating nitrofuran-thiazolidine-quinoline hybrids could be a viable strategy for developing new therapeutic agents.

Significance of Electron-Withdrawing and Electron-Donating Groups on Activity Profile

The electronic properties of substituents, particularly on an aryl ring attached to the C-5 position of the thiazolidin-4-one moiety, play a critical role in modulating antibacterial activity.

Electron-Withdrawing Groups (EWGs): The introduction of non-polar EWGs, such as halogens, on the phenyl ring is generally favorable for activity. A detailed analysis revealed the following activity trend: 4-F > 4-H > 4-Cl > 4-Br. researchgate.net Furthermore, the position of the halogen matters, with the order for chlorine being 4-Cl > 3-Cl > 2-Cl. researchgate.net A 2,6-dichloro substitution on the phenyl ring also results in high antimicrobial activity. researchgate.net However, introducing a strongly polar EWG, such as a nitro group (-NO₂), onto the phenyl ring drastically reduces antibacterial efficacy. researchgate.net

Electron-Donating Groups (EDGs): The effect of EDGs is more varied. A small, non-polar methyl group (-CH₃) at the para-position of the phenyl ring was found to improve activity. researchgate.net Conversely, the introduction of more polar EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OMe), or methylthio (-SMe) groups, led to a reduction in antibacterial activity. researchgate.net Bulky substituents were also found to be unfavorable. researchgate.net

These findings suggest that a delicate balance of steric and electronic properties is required. Small, non-polar groups are preferred, while bulky or highly polar substituents on the C-5 aryl ring diminish the antibacterial effect. researchgate.net

Table 2: Effect of Electron-Donating/Withdrawing Groups on Phenyl at C-5 (MIC in µg/mL)

This table is based on data for 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)-5-(substituted phenyl)thiazolidin-4-one derivatives.

| Substituent on Phenyl Ring | Group Type | S. aureus | MRSA | B. subtilis | B. cereus |

| 4-H (unsubstituted) | - | 0.02 | 3.125 | 0.78 | 0.39 |

| 4-CH₃ | EDG (non-polar) | 0.02 | 1.56 | 0.39 | 0.19 |

| 4-OCH₃ | EDG (polar) | 0.04 | 25 | 1.56 | 0.78 |

| 4-OH | EDG (polar) | 0.39 | 12.5 | 6.25 | 6.25 |

| 4-F | EWG (non-polar) | 0.02 | 3.125 | 0.195 | 0.097 |

| 4-Cl | EWG (non-polar) | 0.097 | 6.25 | 1.56 | 1.56 |

| 4-NO₂ | EWG (polar) | 50 | >200 | 100 | 100 |

| Data sourced from Tabei et al., BMC Chemistry, 2022. researchgate.net |

Stereochemical Considerations and Conformational Flexibility in Activity

Stereochemistry can have a crucial impact on the biological activity of a drug, affecting everything from target binding to metabolic stability. The parent compound, 2-(5-nitrofuran-2-yl)thiazolidine, possesses a chiral center at the C-2 position of the thiazolidine ring. This means it can exist as two enantiomers (R and S). However, specific studies investigating the differential activity of these enantiomers are not prevalent in the current literature.

Most of the advanced research has been conducted on achiral derivatives, such as the 5-arylidene-4-thiazolidinones, which lack a chiral center at the C-5 position due to the exocyclic double bond. nih.govresearchgate.net For other classes of thiazolidine derivatives, steric effects have been shown to be important for activity. researchgate.net The conformational flexibility of the thiazolidine ring allows it to adopt different shapes to fit into a biological target, and this flexibility would be influenced by the substituents at the C-2, N-3, and C-5 positions. A comprehensive understanding of the SAR for this scaffold would necessitate the synthesis and biological evaluation of individual stereoisomers to determine if one conformation is more active than the other.

Computational Chemistry Approaches in SAR Elucidation

Computational methods are powerful tools for understanding and predicting the biological activity of chemical compounds, thereby guiding the design of more potent molecules.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the broader class of thiazolidinone derivatives, several QSAR studies have been performed to identify the key physicochemical properties that govern their antimicrobial activity. nih.govresearchgate.netscispace.com

These studies have indicated that antimicrobial activity is often correlated with:

Topological Parameters: These descriptors relate to the connectivity and shape of the molecule. Indices such as Kier's third-order alpha shape index (κα3) and valence molecular connectivity indices (¹Χv and ²Χv) have been shown to be important. nih.govresearchgate.netscispace.com

Electronic Parameters: Properties like the total energy (Te), cosmic energy (Cos E), and the energy of the highest occupied molecular orbital (HOMO) have been found to correlate with activity, highlighting the importance of the electronic distribution within the molecule. nih.govscispace.com

Lipophilicity Parameters: The logarithm of the octanol-water partition coefficient (log P) has also been identified as a significant descriptor, indicating that the compound's ability to partition into lipid membranes is crucial for its action. researchgate.net

While specific QSAR models for 2-(5-nitrofuran-2-yl)thiazolidine derivatives are not widely reported, these findings from related thiazolidinone structures provide a valuable framework. They suggest that a successful QSAR model for this class would likely need to incorporate a combination of topological, electronic, and hydrophobicity descriptors to accurately predict antibacterial potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Descriptors in QSAR (e.g., polarizability, molar volume, hydration energy, frontier orbitals)

Molecular descriptors are numerical values that encode chemical information and are used to create mathematical models (QSAR) that relate chemical structure to biological activity. For 2-(5-Nitrofuran-2-yl)thiazolidine, several key theoretical descriptors have been computed and are available through public databases. These descriptors form the basis for understanding its potential physicochemical and biological behavior.

While specific studies detailing the frontier orbitals (HOMO-LUMO) and hydration energy for this exact molecule are not readily found in the literature, QSAR studies on broader classes of nitrofuran derivatives have highlighted the importance of certain structural features. For instance, research on 126 nitrofuran analogues indicated that the presence of the nitro-substituted furan ring is crucial for antitubercular activity. The same study also suggested that having a minimal number of certain fragments, such as thiazole (B1198619), could be favorable for activity, alongside the influence of Kier-Hall electrotopological states (Ss). rsc.org

Below is a table of computed molecular descriptors for 2-(5-Nitrofuran-2-yl)thiazolidine.

| Molecular Descriptor | Value | Source |

| Molecular Formula | C₇H₈N₂O₃S | PubChem |

| Molecular Weight | 200.22 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Topological Polar Surface Area | 96.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 200.02556330 Da | PubChem |

This table is interactive. You can sort and filter the data.

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding affinity and mode of action of a drug candidate with its protein target.

There are no specific molecular docking studies published in the scientific literature that focus solely on 2-(5-Nitrofuran-2-yl)thiazolidine. However, the broader class of thiazolidine derivatives has been extensively studied using this method. For example, various thiazolidine-2,4-dione derivatives have been docked against targets like VEGFR-2 to evaluate their potential as anticancer agents. e3s-conferences.org Similarly, other studies have used docking to investigate the binding of thiazolidine compounds to receptors such as PPARγ and cyclooxygenase (COX) enzymes. researchgate.net These studies demonstrate the utility of molecular docking for this chemical scaffold and suggest that 2-(5-Nitrofuran-2-yl)thiazolidine could be a candidate for similar in silico screening against relevant biological targets.

Density Functional Theory (DFT) and Other Theoretical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.

Specific DFT calculations for 2-(5-Nitrofuran-2-yl)thiazolidine are not prominently available in published research. However, DFT studies have been performed on closely related structures, providing insight into the types of analysis that would be relevant. For instance, a detailed study on 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one utilized DFT calculations at the B3LYP/6-311G(d,p) level to optimize the molecular geometry and perform a detailed vibrational assignment. nih.gov Such calculations for 2-(5-Nitrofuran-2-yl)thiazolidine would be valuable for confirming its three-dimensional structure, understanding its electronic properties (such as the distribution of the HOMO and LUMO orbitals), and calculating its molecular electrostatic potential, which are all crucial for predicting reactivity and intermolecular interactions.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding human toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates that are likely to fail due to poor ADMET profiles.

While a specific, published in silico ADMET profile for 2-(5-Nitrofuran-2-yl)thiazolidine is not available, studies on similar molecules provide a framework for what might be expected. For example, computational ADMET studies on a series of novel thiazolidine-2,4-dione derivatives predicted acceptable profiles, including negligible penetration of the blood-brain barrier and no inhibitory effects on the CYP2D6 enzyme, suggesting a favorable safety profile concerning CNS effects and liver metabolism. Another study on 5-nitrofuran-2-yl hydrazones involved building QSAR models to understand the structural requirements for their biological activity, a process often complemented by ADMET predictions. Applying similar predictive models to 2-(5-Nitrofuran-2-yl)thiazolidine would be a critical step in evaluating its drug-likeness and potential for further development.

Future Perspectives in Nitrofuran Thiazolidine Research

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The future of 2-(5-Nitrofuran-2-yl)thiazolidine research heavily relies on the principles of rational drug design to synthesize novel analogues with improved efficacy and a better safety profile. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to elucidate how specific structural modifications influence the compound's biological activity.

Key areas for structural modification include:

Substitution on the Thiazolidine (B150603) Ring: Introducing various substituents at different positions of the thiazolidine ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the addition of aryl or heteroaryl methylene (B1212753) groups at the 5-position of the thiazolidinone ring has been shown to modulate antimicrobial activity. nih.govnih.gov

Modification of the Nitrofuran Moiety: While the 5-nitro group is crucial for the antimicrobial action of nitrofurans, its modification or replacement could lead to analogues with a broader spectrum of activity or reduced toxicity. The mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form reactive radical species that damage cellular components. nih.govnih.gov

A study on related 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated that the incorporation of different pharmacophores into a single molecular structure through molecular hybridization can lead to compounds with potent antibacterial activity. nih.gov This approach of creating hybrid molecules can be systematically applied to 2-(5-Nitrofuran-2-yl)thiazolidine to enhance its therapeutic index.

Exploration of New Biological Targets and Mechanisms

While the primary mechanism of action for nitrofurans is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases, a comprehensive understanding of all potential biological targets for 2-(5-Nitrofuran-2-yl)thiazolidine is still lacking. nih.govnih.gov Future research should focus on identifying and validating new molecular targets to broaden the therapeutic applications of this compound.

Potential research avenues include:

Identification of Novel Nitroreductases: Investigating the interaction of 2-(5-Nitrofuran-2-yl)thiazolidine with a wider range of bacterial nitroreductases could reveal species-specific targets and inform the design of more selective antibiotics. nih.gov

Inhibition of Other Essential Bacterial Enzymes: The thiazolidine ring is a known pharmacophore that can interact with various enzymes. nih.gov Studies on related thiazolidinone derivatives have shown inhibition of enzymes like MurB, which is involved in peptidoglycan biosynthesis. nih.gov Exploring the inhibitory potential of 2-(5-Nitrofuran-2-yl)thiazolidine against other essential bacterial enzymes could uncover novel mechanisms of action.

Anti-biofilm Activity: Bacterial biofilms represent a significant challenge in treating chronic infections. Investigating the ability of 2-(5-Nitrofuran-2-yl)thiazolidine and its analogues to disrupt biofilm formation or eradicate established biofilms could open up new therapeutic opportunities.

Combination Strategies with Existing Agents

The use of combination therapy is a well-established strategy to combat drug resistance, enhance efficacy, and reduce the required dosage of individual agents. Future studies should explore the synergistic potential of 2-(5-Nitrofuran-2-yl)thiazolidine with currently used antibiotics and other therapeutic agents.

Promising combination strategies include:

Synergy with Conventional Antibiotics: Combining 2-(5-Nitrofuran-2-yl)thiazolidine with antibiotics that have different mechanisms of action could lead to a potentiation of their antimicrobial effects and help overcome resistance. For example, some thiazolidinone-based hybrids have shown synergistic effects with first-line anti-tuberculosis drugs. nih.gov

Combination with Efflux Pump Inhibitors: Efflux pumps are a common mechanism of drug resistance in bacteria. Co-administering 2-(5-Nitrofuran-2-yl)thiazolidine with an efflux pump inhibitor could increase its intracellular concentration and restore its activity against resistant strains.

Adjuvants to Enhance Host Immune Response: Investigating the potential of this compound to modulate the host immune response could lead to its use as an adjuvant in combination with immunotherapies for infectious diseases.

It is also crucial to investigate potential antagonistic interactions to avoid detrimental combinations in clinical practice. elifesciences.org

Advanced Preclinical Methodologies for Evaluation (e.g., 3D Cell Culture, Organoids)

To bridge the gap between preclinical findings and clinical outcomes, it is essential to employ more physiologically relevant in vitro models for the evaluation of 2-(5-Nitrofuran-2-yl)thiazolidine and its analogues. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues in vivo. nih.gov

The adoption of advanced preclinical models is crucial:

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids, provide a more accurate representation of the cellular organization and interactions within tissues. nih.govnih.gov These models are valuable for assessing the efficacy and toxicity of new compounds in a more realistic setting.

Organoid Technology: Patient-derived organoids (PDOs) are self-organizing 3D structures grown from stem cells that recapitulate the key structural and functional characteristics of the original organ. crownbio.com Organoid-based screening platforms offer a powerful tool for personalized medicine, allowing for the testing of drug efficacy on patient-specific tissues. nih.govnih.govhuborganoids.nl This technology can be leveraged to evaluate the activity of nitrofuran-thiazolidine derivatives against infections in specific organs and to predict patient responses.

These advanced models can provide more predictive data on drug efficacy and toxicity, ultimately reducing the reliance on animal models and accelerating the drug development process.

Development of Computational Tools for Predictive Modeling

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the design of new compounds with desired activities. researchgate.netdntb.gov.ua

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help to predict the biological activity of novel 2-(5-Nitrofuran-2-yl)thiazolidine analogues based on their physicochemical properties. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of the compound with its biological targets, providing insights into the molecular basis of its activity and guiding the design of more potent inhibitors. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, helping to predict its pharmacokinetic profile in humans and optimize dosing regimens. nih.gov The development of a PBPK model for nitrofurantoin (B1679001) has already provided valuable insights into its disposition and potential for toxicity. nih.gov

Machine Learning and Artificial Intelligence (AI): AI-driven algorithms can be trained on large datasets of chemical structures and biological activities to identify novel hit compounds and predict their properties with high accuracy. Deep learning models are already being developed to improve the efficiency of organoid-based drug screening. nih.gov

By integrating these computational approaches into the research workflow, the discovery and development of new drugs based on the 2-(5-Nitrofuran-2-yl)thiazolidine scaffold can be significantly accelerated.

Q & A

Q. Example workflow :

Pre-screen catalysts using high-throughput robotic platforms.

Employ design of experiments (DoE) to model reaction parameters (e.g., time, temperature).

Validate purity via HPLC with photodiode array detection (PDA) to identify nitro-group degradation byproducts .

What spectroscopic and crystallographic techniques are critical for characterizing 2-(5-Nitrofuran-2-yl)thiazolidine?

Level: Basic

Answer:

- X-ray crystallography : Resolves thiazolidine ring puckering (amplitude q and phase angle φ) using software like SHELXL .

- NMR spectroscopy : H and C NMR identify substituent effects on chemical shifts (e.g., nitro group deshielding at C2 of furan) .

- IR spectroscopy : Confirms C=S (thioamide, ~1250 cm) and NO (~1520 cm) functional groups .

Structural insight : The thiazolidine ring adopts an envelope conformation, with puckering parameters (q ≈ 0.45 Å, φ ≈ 30°) determined via Cremer-Pople coordinates .

What biological activities have been reported for thiazolidine derivatives, and what experimental models were used?

Level: Basic

Answer:

How do structural modifications influence the biological activity of thiazolidine derivatives?

Level: Advanced

Answer:

Q. Methodological approach :

Perform QSAR modeling using descriptors like logP, molar refractivity, and dipole moment.

Validate docking poses (e.g., AutoDock Vina) against targets like MurB or EGFR .

How can contradictions in reported bioactivity data for thiazolidine derivatives be resolved?

Level: Advanced

Answer:

Discrepancies often arise from:

- Synthetic variability : Impurities in nitro-group reduction steps can alter bioactivity; use LC-MS to verify intermediate purity .

- Structural parameters : Conflicting antimicrobial data may reflect differences in dipole moments or logP values; apply multivariate regression to isolate key variables .

- Assay conditions : Standardize MIC testing using CLSI guidelines to minimize variability in bacterial growth media .

Case study : Derivatives with identical substituents but divergent dipole moments (due to stereochemistry) show 10-fold differences in IC values .

What computational approaches are used in designing thiazolidine-based therapeutics?

Level: Advanced

Answer:

- Molecular docking : Predict binding affinity to targets like PPAR-γ (diabetes) or topoisomerase II (cancer) .

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- MD simulations : Evaluate conformational stability of thiazolidine rings in lipid bilayers for bioavailability studies .

Example : Docking of 2-(5-Nitrofuran-2-yl)thiazolidine into MurB’s active site (PDB: 1HS5) reveals hydrogen bonding with Arg-148 and hydrophobic interactions with Phe-126 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.